molecular formula C8H4FN3 B12846250 5-Fluoro-1H-benzimidazole-4-carbonitrile

5-Fluoro-1H-benzimidazole-4-carbonitrile

Cat. No.: B12846250
M. Wt: 161.14 g/mol
InChI Key: YCKJMBCFSYRWBR-UHFFFAOYSA-N
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Description

5-Fluoro-1H-benzimidazole-4-carbonitrile: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The presence of a fluorine atom and a nitrile group in the structure of this compound enhances its reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-benzimidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoroaniline with cyanogen bromide in the presence of a base, followed by cyclization to form the benzimidazole ring. The reaction conditions often require controlled temperatures and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-1H-benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry: 5-Fluoro-1H-benzimidazole-4-carbonitrile is used as a building block in organic synthesis. Its reactivity allows for the creation of various derivatives that can be used in the development of new materials and catalysts.

Biology and Medicine: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-1H-benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and nitrile group enhance its binding affinity to enzymes and receptors. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

    1H-Benzimidazole-4-carbonitrile: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    5-Chloro-1H-benzimidazole-4-carbonitrile: Contains a chlorine atom instead of fluorine, leading to variations in chemical and biological properties.

    5-Methyl-1H-benzimidazole-4-carbonitrile:

Uniqueness: The presence of the fluorine atom in 5-Fluoro-1H-benzimidazole-4-carbonitrile enhances its reactivity and binding affinity, making it unique compared to its analogs. This uniqueness contributes to its potential in various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-1H-benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKJMBCFSYRWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=N2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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